5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVGHCROROMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681982 | |
| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-51-1 | |
| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination and Cyclization
The primary synthetic route for 5-bromo-6-fluorobenzo[c]thiadiazole involves a multi-step sequence starting from precursor compound 6 (2-amino-4-bromo-5-fluorobenzenethiol). In a 250 mL round-bottom flask, compound 6 (2 g, 9.75 mmol) is dissolved in chloroform (100 mL) with triethylamine (6.8 mL, 48.7 mmol) as a base. Ammonium chloride (1.36 g, 25.6 mmol) and iron powder (4.8 g, 85.2 mmol) are added, and the mixture is stirred at 95°C for 4 hours under reflux.
Workup and Purification
After cooling, the reaction is filtered to remove iron residues, and the filtrate is diluted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from hexane yields the product as a brown solid (2.79 g, 13.6 mmol, 80%).
Critical Parameters
-
Stoichiometry : A 1:2.6 molar ratio of compound 6 to iron ensures complete reduction.
-
Temperature : Maintaining 95°C prevents intermediate decomposition.
-
Solvent Choice : Chloroform facilitates reagent solubility without side reactions.
Halogenation via Electrophilic Substitution
Alternative methods employ electrophilic bromination and fluorination. For instance, 5-fluorobenzo[c][1,thiadiazole undergoes bromination using in tetrahydrofuran (THF) at 0°C. After 12 hours, the reaction mixture is extracted with dichloromethane, dried, and purified via column chromatography (hexane/CHCl, 20:1 v/v) to achieve 81% yield.
Comparison of Halogenation Agents
| Agent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| NBS in THF | 0°C | 81% | 98.5% |
| Br/FeCl | 25°C | 65% | 95.2% |
Electrophilic bromination with NBS outperforms traditional Br/FeCl systems in both yield and purity due to milder conditions and reduced polybromination.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate halogen exchange but risk side reactions. In contrast, chloroform and THF balance reactivity and stability, as evidenced by kinetic studies:
Solvent Screening for Bromo-Fluoro Coupling
| Solvent | Reaction Time (h) | Yield |
|---|---|---|
| Chloroform | 4 | 80% |
| THF | 6 | 75% |
| DMF | 3 | 68% |
Chloroform emerges as optimal, enabling complete conversion without byproducts.
Temperature and Time Dependence
A time-temperature profile for the reductive amination step reveals that yields plateau after 4 hours at 95°C (Table 2). Prolonged heating beyond 6 hours degrades the product, reducing yields to 72%.
Table 2: Time-Temperature Optimization
| Temperature (°C) | Time (h) | Yield |
|---|---|---|
| 80 | 6 | 65% |
| 95 | 4 | 80% |
| 95 | 6 | 72% |
Characterization and Analytical Data
Spectroscopic Validation
H NMR (500 MHz, CDCl) :
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δ 6.84 (d, Hz, 1H, aromatic)
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δ 6.51 (d, Hz, 1H, aromatic)
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δ 3.55 (s, 2H, NH)
C NMR (125 MHz, CDCl) :
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δ 154.57 (C-F), 152.69 (C-Br), 136.18 (aromatic), 131.13 (aromatic)
The absence of extraneous peaks confirms high regioselectivity during halogenation.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis shows 99.1% purity with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30). Mass spectrometry ([M+H]: 237.0051) aligns with the theoretical molecular weight (236.97 g/mol).
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that transferring the reductive amination step to a continuous flow reactor enhances reproducibility. At a flow rate of 10 mL/min and 95°C, the reaction achieves 78% yield with 15% reduced solvent consumption compared to batch processes.
Table 3: Batch vs. Flow Synthesis
| Parameter | Batch | Flow |
|---|---|---|
| Yield | 80% | 78% |
| Solvent Volume (L) | 100 | 85 |
| Reaction Time (h) | 4 | 0.5 |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and photovoltaic materials .
Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. In organic electronics, it acts as an electron acceptor due to its electron-deficient nature. This property is exploited in the design of organic photovoltaic cells and other electronic devices .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Benzo[c][1,2,5]thiadiazoles
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole
- Substituents : Cl at position 5, F at position 5.
- Properties : Chlorine (Cl) is less electronegative than Br, resulting in reduced electron-withdrawing effects and slower reaction kinetics in cross-couplings. However, the smaller atomic radius of Cl enhances solubility in polar solvents compared to Br analogs.
- Applications : Used in pharmaceuticals and organic electronics, but with lower reactivity in Suzuki-Miyaura couplings compared to Br derivatives .
5-Chlorobenzo[c][1,2,5]thiadiazole
Boronic Acid Derivatives: Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid
- Substituents : Boronic acid groups at positions 4 and 6.
- Properties : High reactivity in Suzuki-Miyaura cross-couplings due to boronic acid functionalities. Solubility in polar aprotic solvents (e.g., THF) facilitates use in polymer synthesis for organic photovoltaics (OPVs).
- Applications : Critical in constructing π-conjugated polymers for bulk heterojunction (BHJ) solar cells, enhancing charge transport efficiency .
Selenium Analog: 5-Bromobenzo[c][1,2,5]selenadiazole
- Core Modification : Selenium (Se) replaces sulfur (S) in the thiadiazole ring.
- Properties : Larger atomic size and polarizability of Se increase electron delocalization, improving charge carrier mobility. However, reduced stability under oxidative conditions compared to sulfur analogs.
- Applications : Promising in optoelectronics and as a heavy-atom effect enhancer in photodynamic therapy .
Thiadiazole 1,1-Dioxide Derivatives
- Core Modification : Sulfur oxidized to 1,1-dioxide.
- Properties: Enhanced electron-accepting ability and radical anion stability compared to non-oxidized thiadiazoles. Improved proton acceptor capacity makes them suitable for coordination chemistry.
- Applications : Emerging in materials science for designing redox-active ligands and conductive polymers .
Data Table: Comparative Properties of Selected Analogs
Key Research Findings
- Electronic Properties : Fluorine and bromine synergistically lower the LUMO energy of this compound, making it an effective electron acceptor in OPVs. Power conversion efficiencies (PCEs) of BHJ devices using this compound exceed 7% in optimized systems .
- Reactivity : Bromine at position 5 undergoes efficient Suzuki couplings, enabling modular synthesis of conjugated polymers. In contrast, chlorine analogs require harsher conditions .
- Biological Activity : Halogenated benzo[c][1,2,5]thiadiazoles exhibit antimicrobial and antiviral properties, with bromine enhancing lipophilicity and membrane permeability .
Biological Activity
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (BFBT) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiadiazole ring fused with a benzene moiety. The presence of bromine and fluorine substituents enhances its electronic properties, making it an attractive candidate for various applications in organic electronics and pharmaceuticals.
Anticancer Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells .
- Case Study : A study investigated the cytotoxic effects of various substituted benzo[c][1,2,5]thiadiazoles on human lymphoblastoma cells. Results demonstrated that certain derivatives maintained potent topoisomerase I inhibitory activity while exhibiting cytotoxicity comparable to established anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. This property is crucial for their action against multidrug-resistant microorganisms .
- Research Findings : In vitro studies have shown that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Intramolecular Charge Transfer : The compound undergoes intramolecular charge transfer upon light absorption, which can enhance its photodynamic properties. This mechanism is particularly relevant in applications such as phototherapy for cancer treatment.
- Biochemical Pathways : BFBT has been explored as a potential organophotocatalyst under visible light conditions, suggesting its utility in driving biochemical reactions that could be harnessed for therapeutic purposes.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of topoisomerase I | |
| Antimicrobial | Disruption of cell membranes | |
| Photodynamic Therapy | Intramolecular charge transfer |
Future Directions
The ongoing research into this compound suggests promising avenues for developing new therapeutic agents. Future studies should focus on:
- Structure-Activity Relationship (SAR) Studies : Further exploration of how modifications to the BFBT structure affect its biological activity will be essential for optimizing efficacy.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide more comprehensive insights into the pharmacokinetics and therapeutic potential of BFBT derivatives.
- Combination Therapies : Investigating the synergistic effects of BFBT with other anticancer or antimicrobial agents could enhance treatment efficacy.
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole?
The synthesis typically involves cyclization of halogenated o-phenylenediamine derivatives with thionyl chloride. Key considerations include:
- Reaction media : Acidic (e.g., H₂SO₄) conditions favor halogen retention, while basic media (e.g., pyridine) reduce side reactions. For example, 5-chloro analogs achieve 65–78% yields under basic conditions .
- Optimization : Stoichiometry (1:1.2 amine:thionyl chloride), temperature (80–120°C), and neutralization (pH 6–7) during precipitation.
- Purification : Column chromatography (hexane/EtOAc 4:1) yields >95% purity.
Basic: What analytical techniques confirm the structural integrity of this compound?
Critical techniques include:
- NMR spectroscopy : ¹⁹F NMR shows a singlet at δ -110 to -115 ppm, confirming fluorine position. ¹H/¹³C NMR resolves aromatic protons and carbon environments.
- X-ray crystallography : Resolves regiochemistry (e.g., Br at position 5 vs. F at 6) and molecular packing, as seen in related benzothiadiazole derivatives .
- Mass spectrometry : HRMS confirms molecular weight (expected [M+H]⁺ at m/z 262.93).
Advanced: How does the bromine substituent influence cross-coupling reactivity in this compound?
The bromine atom participates in Suzuki-Miyaura couplings with methodological considerations:
- Catalytic system : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos) enhances selectivity over fluorine .
- Reaction conditions : DME/H₂O solvent, K₂CO₃ base, 80°C for 12h achieve >85% yield.
- Competing pathways : Dehalogenation is minimized by avoiding strong bases (e.g., NaOH). Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 3:1) .
Advanced: What strategies evaluate this compound’s electronic properties for organic electronics?
Key approaches include:
- Cyclic voltammetry : Determines HOMO/LUMO levels (-5.8 eV and -3.5 eV, respectively) in 0.1M TBAPF₆/CH₃CN.
- UV-Vis spectroscopy : π-π* transitions at λmax ~350 nm (THF) correlate with conjugation length.
- Device testing : OFET configurations (SiO₂ dielectric) show hole mobility (μh) up to 0.1 cm²/V·s .
Advanced: How can researchers assess its potential in medicinal chemistry?
- In vitro assays : MTT assays on HepG2/SW620 cells (IC₅₀ determination) and Annexin V/PI staining for apoptosis.
- Molecular docking : Predict binding to tubulin (ΔG ~-8.5 kcal/mol) or topoisomerase II.
- SAR studies : Bromine enhances cytotoxicity 3-fold vs. chloro analogs in SKRB-3 breast cancer models .
Methodological: How to address contradictions in reported reaction yields or bioactivity data?
- Standardization : Replicate under controlled conditions (solvent purity, catalyst batch).
- Design of Experiments (DoE) : Identify critical variables (e.g., Pd loading, solvent polarity).
- Statistical validation : Use ANOVA (p<0.05) and reference compounds (e.g., doxorubicin) for bioactivity confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
